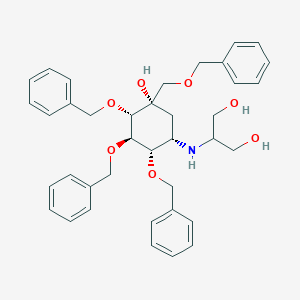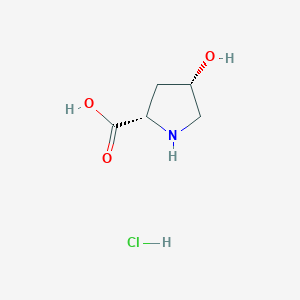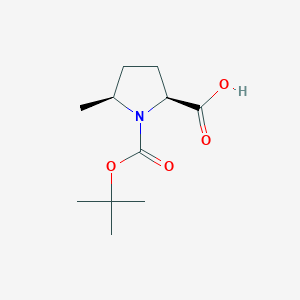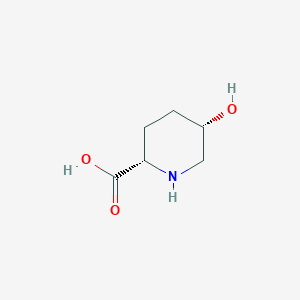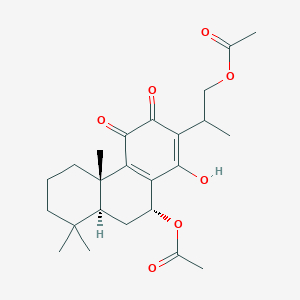![molecular formula C9H11NO B151378 Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) CAS No. 126230-93-1](/img/structure/B151378.png)
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, leading to the formation of the desired furo[3,4-c]pyridine structure . This process includes a double reduction and double heterocyclization, resulting in the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the furan or pyridine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
2,3-Dihydrofuro[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
3,4-Dimethylpyridine: A simpler pyridine derivative with distinct chemical properties and applications.
Uniqueness: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is unique due to its fused furan and pyridine ring system, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
126230-93-1 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3,3-dimethyl-1H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8-5-10-4-3-7(8)6-11-9/h3-5H,6H2,1-2H3 |
Clave InChI |
ZAORGRCJVDRJMS-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
SMILES canónico |
CC1(C2=C(CO1)C=CN=C2)C |
Sinónimos |
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



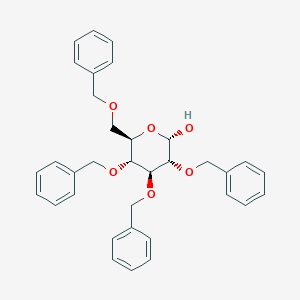
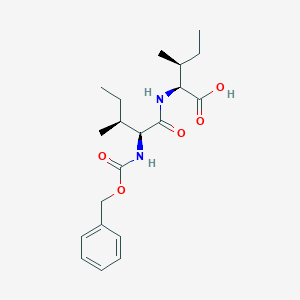
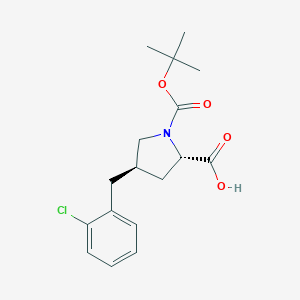
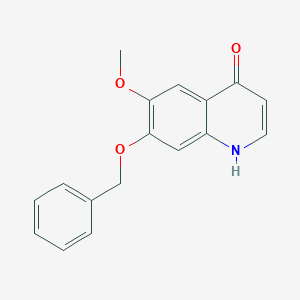
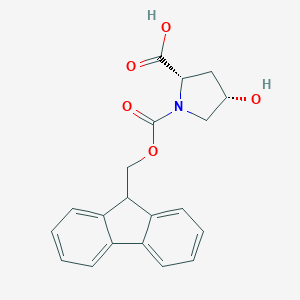
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
